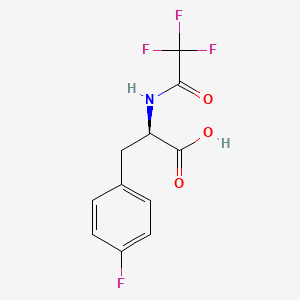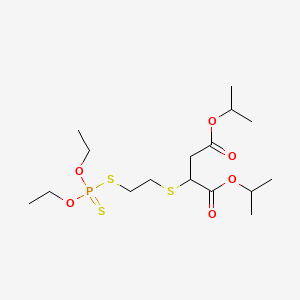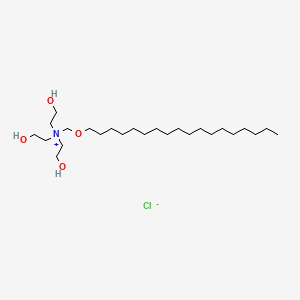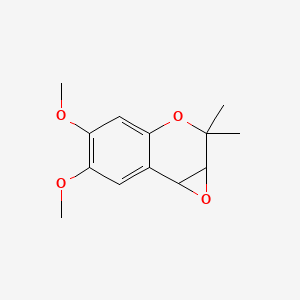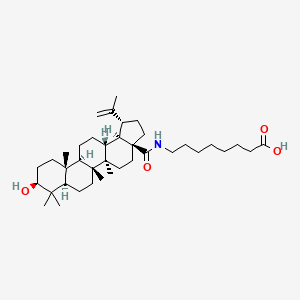
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids. It is a derivative of octanoic acid, which is also known as caprylic acid. This compound is characterized by the presence of a hydroxy group, an oxo group, and an amino group attached to the lupane skeleton, making it a unique and multifunctional molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps, starting from readily available precursors. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3-position of the lupane skeleton.
Oxidation: Conversion of the hydroxy group to an oxo group at the 28-position.
Amination: Introduction of the amino group at the 8-position of octanoic acid.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. These microorganisms can be engineered to produce high yields of octanoic acid derivatives through metabolic pathway optimization and fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are commonly used.
Major Products
The major products formed from these reactions include various derivatives of octanoic acid with modified functional groups, such as hydroxy, oxo, and amino derivatives .
Applications De Recherche Scientifique
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the production of biofuels, bioplastics, and other industrial chemicals
Mécanisme D'action
The mechanism of action of octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with various molecular targets and pathways. It is known to:
Modulate Enzyme Activity: Inhibit or activate specific enzymes involved in metabolic pathways.
Alter Membrane Properties: Affect the fluidity and permeability of cellular membranes.
Influence Gene Expression: Regulate the expression of genes involved in metabolic and signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprylic Acid (Octanoic Acid): A medium-chain fatty acid with similar structural features but lacking the hydroxy, oxo, and amino groups.
Decanoic Acid: Another medium-chain fatty acid with a longer carbon chain.
Lauric Acid: A saturated fatty acid with a 12-carbon chain.
Uniqueness
Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is unique due to its multifunctional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
150840-29-2 |
|---|---|
Formule moléculaire |
C38H63NO4 |
Poids moléculaire |
597.9 g/mol |
Nom IUPAC |
8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoic acid |
InChI |
InChI=1S/C38H63NO4/c1-25(2)26-16-21-38(33(43)39-24-12-10-8-9-11-13-31(41)42)23-22-36(6)27(32(26)38)14-15-29-35(5)19-18-30(40)34(3,4)28(35)17-20-37(29,36)7/h26-30,32,40H,1,8-24H2,2-7H3,(H,39,43)(H,41,42)/t26-,27+,28-,29+,30-,32+,35-,36+,37+,38-/m0/s1 |
Clé InChI |
BBBZHWUAVJQHOG-HFQKFOCCSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


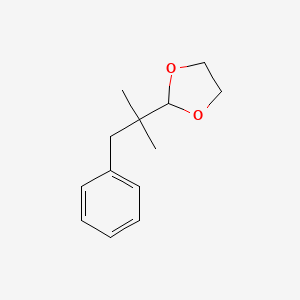
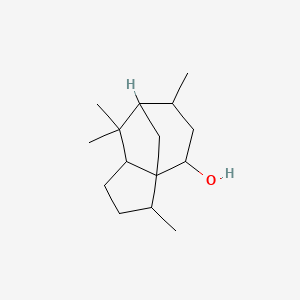
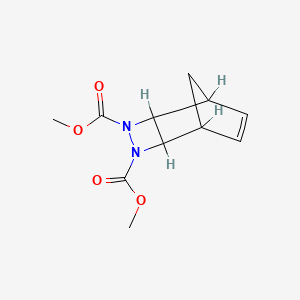
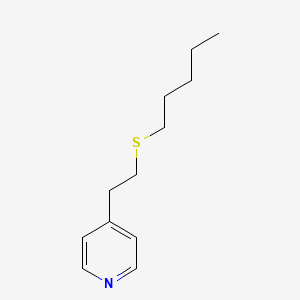
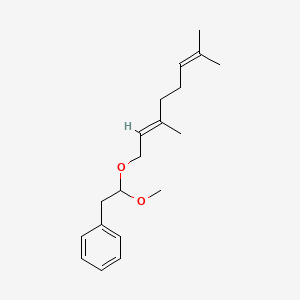

![Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12686628.png)

